2-Isopropyl-N-methylaniline
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Overview
Description
2-Isopropyl-N-methylaniline, also known by its IUPAC name N-methyl-2-propan-2-ylaniline, is an organic compound with the molecular formula C10H15N. This compound is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by an isopropyl group and a methyl group. It is a colorless to pale yellow liquid with a characteristic amine odor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-N-methylaniline typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then methylated using methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is scaled up and optimized for efficiency and safety. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-N-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form primary amines.
Substitution: Electrophilic aromatic substitution reactions can occur, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products:
Oxidation: Nitro and nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted aniline derivatives depending on the reagent used.
Scientific Research Applications
2-Isopropyl-N-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the manufacture of rubber chemicals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 2-Isopropyl-N-methylaniline involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
N-Methylaniline: Similar structure but lacks the isopropyl group.
N-Isopropylaniline: Similar structure but lacks the methyl group.
N,N-Dimethylaniline: Contains two methyl groups instead of one methyl and one isopropyl group.
Uniqueness: 2-Isopropyl-N-methylaniline is unique due to the presence of both an isopropyl and a methyl group on the nitrogen atom. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N-methyl-2-propan-2-ylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8(2)9-6-4-5-7-10(9)11-3/h4-8,11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDCXRIXVSRXMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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